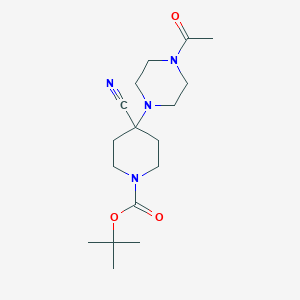
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Descripción general
Descripción
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, or EDMP, is a small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound with a nitrogen atom at its center and two carbon atoms on either side. It is an organic compound with a molecular weight of about 160 g/mol and is soluble in polar solvents such as ethanol and water. EDMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is involved in the synthesis of precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are significant in the development of chiral bidentate phosphine ligands (Smaliy et al., 2013).
- This compound is used in the synthesis of photochromic diarylethene with a disulfide bridge, offering potential applications in materials science and photochemistry (Belikov et al., 2015).
Applications in Materials Science
- It has applications in the preparation of materials like 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which show promise as corrosion inhibitors for mild steel, indicating its utility in industrial applications (Verma et al., 2015).
- Its derivative, 1-(4-methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile, forms complexes with metals like Zn(II), Cd(II), and Cu(II) and shows antimicrobial and DNA binding activities, suggesting biomedical implications (Zaky & Fekri, 2018).
Biomedical Research
- Derivatives of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, such as pyrrole-oxindole progesterone receptor modulators, are explored in female healthcare for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).
- Synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties indicates potential pharmacological activities, including antibacterial properties (Vazirimehr et al., 2017).
Catalysis and Synthetic Chemistry
- A bis(oxazolinyl)pyrrole, derived from pyrrole-2,5-biscarbonitrile, is used as a monoanionic tridentate supporting ligand in catalysis, particularly in Suzuki-type C−C coupling reactions, showcasing its role in organic synthesis (Mazet & Gade, 2001).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJJUJUCRZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)


![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)